N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-nitrobenzenesulfonamide
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Overview
Description
N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}-2-NITROBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their antibacterial properties and are widely used in medicinal chemistry. The structure of this compound includes a sulfonamide group, a nitrobenzene moiety, and an oxazole ring, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}-2-NITROBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the oxazole ring. The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The sulfonamide group is introduced by reacting the oxazole derivative with sulfonyl chloride in the presence of a base such as pyridine. The final step involves the nitration of the benzene ring using a mixture of concentrated nitric acid and sulfuric acid .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Solvent recovery and recycling are also implemented to reduce environmental impact and production costs .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The sulfonamide group can be reduced to a sulfonic acid derivative using strong reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine or bromine) and a Lewis acid catalyst.
Major Products
Amino derivatives: from the reduction of the nitro group.
Sulfonic acid derivatives: from the reduction of the sulfonamide group.
Halogenated derivatives: from electrophilic substitution reactions.
Scientific Research Applications
N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}-2-NITROBENZENE-1-SULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is used as a lead compound in the development of new antibacterial agents.
Biological Studies: The compound is studied for its interactions with bacterial enzymes and its potential as an inhibitor.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The antibacterial activity of N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}-2-NITROBENZENE-1-SULFONAMIDE is primarily due to its ability to inhibit the enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria, and its inhibition leads to the disruption of bacterial growth and replication. The compound binds to the active site of the enzyme, preventing the formation of dihydropteroate and ultimately leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with a similar mechanism of action but different structural features.
Uniqueness
N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}-2-NITROBENZENE-1-SULFONAMIDE is unique due to its combination of a nitrobenzene moiety and an oxazole ring, which are not commonly found together in other sulfonamides. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H14N4O7S2 |
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Molecular Weight |
438.4 g/mol |
IUPAC Name |
N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C16H14N4O7S2/c1-11-10-16(17-27-11)19-28(23,24)13-8-6-12(7-9-13)18-29(25,26)15-5-3-2-4-14(15)20(21)22/h2-10,18H,1H3,(H,17,19) |
InChI Key |
XMPJWFBCGCXRKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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